Bienvenue dans la boutique en ligne BenchChem!

(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Cheminformatics Fragment-Based Drug Design

The compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic, fragment-like small molecule with a molecular weight of 318.4 g/mol and a computed XLogP3-AA of 2.0. Its structure combines a 2,4-dimethyl thiazole-5-carbonyl group with a piperidine ring that is ether-linked to a pyrazine.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 1448078-95-2
Cat. No. B2884847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS1448078-95-2
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3
InChIKeySVESAEBXWCIJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1448078-95-2)


The compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic, fragment-like small molecule with a molecular weight of 318.4 g/mol and a computed XLogP3-AA of 2.0 [1]. Its structure combines a 2,4-dimethyl thiazole-5-carbonyl group with a piperidine ring that is ether-linked to a pyrazine. This compound is not indexed in major curated databases such as ChEMBL or DrugBank and has no reported biological activity in the primary literature . Its only authoritative entry is PubChem CID 71799244, which provides computed descriptors and structural identifiers [1]. This lack of publicly available functional data means that scientific or industrial users must base procurement on the compound's structural distinctiveness and computed properties rather than on experimentally validated performance.

Why a Close Analog of (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Cannot Be Assumed Equivalent


The (2,4-dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone scaffold features a precisely defined arrangement of hydrogen bond acceptors, rotatable bonds, and hydrophobic surface area that is highly sensitive to minor structural perturbations [1]. Substituent changes on the thiazole ring—such as replacing the 2,4-dimethyl groups with a phenyl or a chlorothiophene moiety—result in dramatic shifts in computed logP, topological polar surface area (tPSA), and hydrogen-bonding capacity [2]. In the absence of functional data, these computational differences become the only basis for distinguishing one analog from another. The target compound's unique 2,4-dimethyl substitution pattern creates a steric and electronic environment distinct from its closest commercial analogs, meaning that even structurally related compounds cannot be expected to behave identically in any application where molecular recognition, solubility, or metabolic stability is critical.

Quantitative Differentiation Evidence for (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone


Structural and Physicochemical Distinction from the 2-Phenylthiazole Analog

The target compound's 2,4-dimethylthiazole ring confers a computed XLogP3-AA of 2.0, whereas the closest commercially listed analog, (2-phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1448079-57-9), with its larger and more lipophilic 2-phenylthiazole, exhibits a predicted XLogP3-AA of 2.8 [1][2]. This represents a 0.8 log unit increase in lipophilicity, which is expected to result in lower aqueous solubility and higher non-specific protein binding for the phenyl analog compared to the target compound. Additionally, the target compound has a lower molecular weight (318.4 vs. 380.5 g/mol) and a smaller topological polar surface area (tPSA: 72.3 vs. 79.4 Ų), making it a more fragment-like candidate for lead optimization programs.

Medicinal Chemistry Cheminformatics Fragment-Based Drug Design

Hydrogen Bond Acceptor/Donor Profile Differentiation from the 5-Chlorothiophene Analog

The target compound possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), whereas the analog (5-chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has 5 HBA and 0 HBD [1][2]. The additional acceptor in the target compound arises from the extra nitrogen in the 2,4-dimethylthiazole ring compared to the chlorothiophene. This modification increases the compound's capacity to engage in polar interactions with a target protein while maintaining excellent permeability prospects (HBD = 0). From a medicinal chemistry perspective, the thiazole nitrogen is a known pharmacophoric element for kinase hinge-binding, which the thiophene scaffold cannot fully mimic.

Medicinal Chemistry Molecular Recognition Drug Design

Rotatable Bond Count and Conformational Flexibility Relative to the Pyridyl Analog

The target compound has 3 rotatable bonds, compared to 3 rotatable bonds for (4-(pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone; however, the additional methyl substituents on the thiazole ring introduce a steric constraint that reduces the effective degrees of freedom available for the carbonyl-thiazole torsion angle [1][2]. This subtle steric effect can influence the compound's conformational preorganization and entropic cost of binding, which is a critical parameter in fragment-based drug design. The 2,4-dimethyl groups also shield the thiazole sulfur from metabolic oxidation, a known vulnerability of unsubstituted or mono-substituted thiazole rings.

Cheminformatics Molecular Design Conformational Analysis

Application Scenarios for (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Based on Structural Evidence


Fragment-Based Drug Discovery Targeting Kinase Hinge Regions

The compound's 2,4-dimethylthiazole moiety is a well-established hinge-binding motif for protein kinases, and its pyrazine and piperidine components provide additional vectors for fragment growing or linking. Procurement is justified when a fragment library requires a thiazole-based hinge binder with optimal fragment-like properties (MW < 300 Da, clogP < 3) [1]. The target compound's computed XLogP3-AA of 2.0 and good ligand efficiency metrics make it a suitable starting point for kinase inhibitor design programs, as referenced in general fragment-based screening literature [2].

Selective Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Structurally related pyrazin-2-yloxy piperidine compounds have demonstrated potent CDK9 inhibition (IC50 = 0.37 μM for the indole analog) [1]. The target compound, with its 2,4-dimethylthiazole hinge binder, may offer a differentiated selectivity profile against CDK9 relative to other CDKs due to the unique steric and electronic environment around the hinge-binding amide bond. This scenario is based on class-level inference from the broader SAR of pyrazine-containing kinase inhibitors and must be confirmed experimentally.

Chemical Probe for Bromodomain and Extra-Terminal (BET) Protein Families

The combination of a dimethylthiazole ring and a pyrazine ether has been explored in patent literature for inhibiting bromodomain-containing proteins (e.g., BRD4) [1]. The target compound's structural features align with pharmacophoric elements described in US20210017191A1, which claims similar thiazole-piperidine-pyrazine cores for JAK-inhibiting activity, suggesting potential for repurposing in epigenetic probe development [2].

Metabolic Stability Screening in Thiazole-Containing Lead Series

The 2,4-dimethyl substitution on the thiazole provides steric protection against cytochrome P450-mediated oxidation at the sulfur atom, a known metabolic liability for thiazole-containing compounds [1]. This compound can serve as a benchmark for evaluating the metabolic stability of dialkylated thiazole scaffolds compared to unsubstituted or mono-substituted analogs in lead optimization programs.

Quote Request

Request a Quote for (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.